![molecular formula C16H16Br2N4O4 B114155 2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-35-7](/img/structure/B114155.png)
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidoquinazoline core with various substituents.
准备方法
The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidoquinazoline core: This can be achieved through a multicomponent reaction involving 1,3-diketones, 6-aminouracil, and aromatic aldehydes.
Introduction of bromomethyl groups: This step involves the bromination of the methyl groups at positions 2 and 7 of the pyrimidoquinazoline core using bromine or N-bromosuccinimide (NBS) under specific reaction conditions.
Methoxylation and methylation:
化学反应分析
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- undergoes various chemical reactions, including:
Substitution reactions: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Polymerization reactions: The compound can be used as a building block for the synthesis of π-conjugated polymers through polymerization reactions, such as the Stille cross-coupling reaction.
科学研究应用
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has several scientific research applications, including:
Organic electronics: The compound is used as a building block for the synthesis of polymer semiconductors with high sensitivity to acids and good hole transport performance in organic thin-film transistors (OTFTs).
Bio- and chemo-sensors: Due to its high sensitivity to acids and potential bioactivity, the compound can be used in the development of bio- and chemo-sensors.
Phototransistors: The compound has been used in the development of organic phototransistors (OPTs) with ultrafast photoresponse characteristics.
作用机制
The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s high sensitivity to acids is attributed to the strong interaction of the basic nitrogen atoms in the pyrimidoquinazoline core with protonic and Lewis acids . This interaction leads to dramatic bathochromic shifts in the absorption spectra of the compound and its derivatives .
相似化合物的比较
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- can be compared with other similar compounds, such as:
Pyrimido[4,5-g]quinazoline-4,9-dione derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and physical properties.
Thieno[3,2-b]thiophene derivatives: These compounds contain a thieno[3,2-b]thiophene moiety and have been used in the synthesis of π-conjugated polymers with similar applications in organic electronics.
Pyrido[2,3-d]pyrimidines:
The uniqueness of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- lies in its specific combination of substituents, which impart unique chemical and physical properties, making it suitable for specific applications in organic electronics and sensor development.
属性
CAS 编号 |
143430-35-7 |
|---|---|
分子式 |
C16H16Br2N4O4 |
分子量 |
488.1 g/mol |
IUPAC 名称 |
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
InChI 键 |
OAIDJPDDUYAYTI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
规范 SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
同义词 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


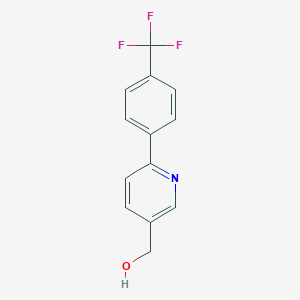
![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
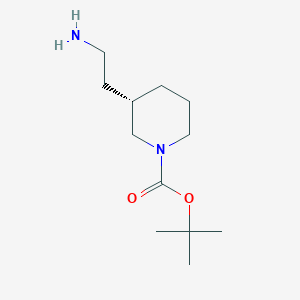
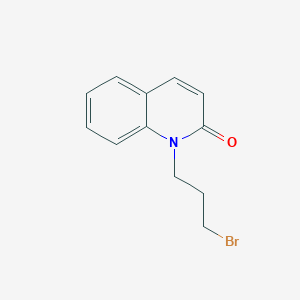
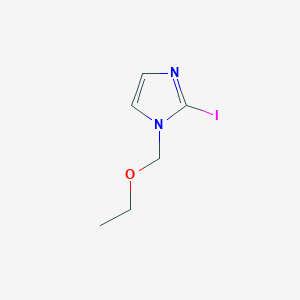
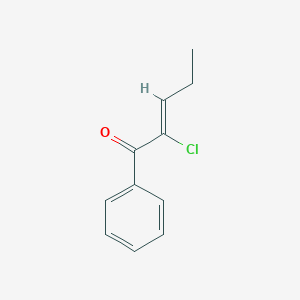
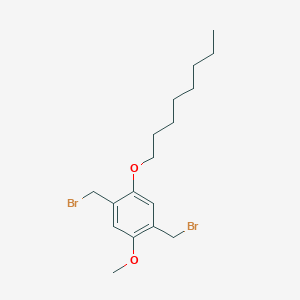
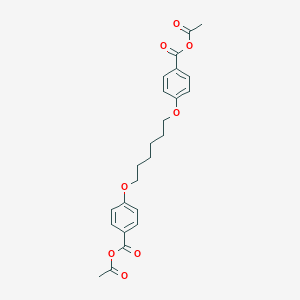
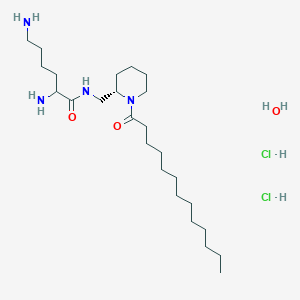
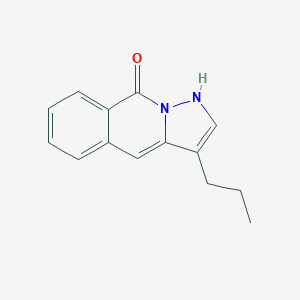
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
